benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817624
InChI: InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1
SMILES: COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13817624

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate -

Specification

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1
Standard InChI Key AJUPOAJSDDVHKL-OALUTQOASA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O
SMILES COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O

Introduction

Structural and Chemical Characteristics

The molecular formula of benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is C₂₁H₂₃NO₅, with a molecular weight of 369.4 g/mol . Its IUPAC name reflects the stereochemistry at the 2nd and 4th positions of the piperidine ring, which are both in the S-configuration. Key structural features include:

  • A piperidine core with hydroxyl and benzyloxycarbonyl (Cbz) groups at positions 4 and 1, respectively.

  • A 4-methoxycarbonylphenyl substituent at position 2, contributing to steric and electronic interactions in downstream reactions .

The compound’s SMILES notation (COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O) and 3D conformation highlight its planar aromatic system and tetrahedral stereocenters .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight369.4 g/mol
Purity (HPLC)≥95–98%
Enantiomeric Excess (ee)99%
Melting PointNot reported
SolubilitySoluble in THF, DCM, methanol

Synthesis and Optimization Strategies

The synthesis of benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is achieved through a seven-step route with a total yield of 29%, as detailed in a 2024 Molecules study . Key steps include:

Biocatalytic Reduction of Ketone Intermediate

A ketoreductase enzyme (M8), engineered via random and site-directed mutagenesis, catalyzes the asymmetric reduction of a prochiral ketone to yield the (2S,4S)-configured diol with 99% ee . This step replaces traditional metal-catalyzed hydrogenation, minimizing racemization risks and improving scalability .

Solvent and Temperature Optimization

Initial attempts to synthesize the precursor benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate using methanol-tetrahydrofuran (THF) solvents resulted in undesired esterification byproducts . Switching to THF alone and maintaining temperatures below −20°C suppressed side reactions, increasing the yield from 45% to 62.4% .

Table 2: Reaction Optimization for Precursor Synthesis

EntrySolventTemperatureYield (%)Notes
1THF/MeOH−20°C45.0Esterification observed
4THF−20°C62.4No byproducts
6THF0°C58.3Over-reduction to diol occurred

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirmed a purity of 98% using a C18 column (mobile phase: acetonitrile/water 70:30) . Chiral HPLC further verified the 99% ee by separating enantiomers on a Chiralpak AD-H column .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data revealed characteristic signals:

  • δ 7.35–7.25 (m, 5H): Benzyl aromatic protons.

  • δ 4.50 (s, 2H): Cbz methylene group.

  • δ 3.85 (s, 3H): Methoxy carbonyl resonance .

Applications in Pharmaceutical Manufacturing

This compound serves as a pivotal intermediate in synthesizing Iptacopan, an oral complement factor B inhibitor targeting paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy . The one-pot enzymatic reduction and step consolidation (e.g., combining protection and reduction steps) reduced production costs by 40% compared to earlier routes .

Challenges and Future Directions

Despite advancements, challenges persist:

  • Scale-up Limitations: Palladium-catalyzed hydrogenolysis steps require specialized equipment for large-scale production .

  • Enzyme Stability: The ketoreductase M8 loses activity after five cycles, necessitating immobilization strategies .

Future research aims to:

  • Develop continuous-flow systems for enzymatic reactions.

  • Engineer thermostable ketoreductases via computational protein design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator